molecular formula C21H23N3O4 B2558563 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-74-2

3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2558563
CAS No.: 2034269-74-2
M. Wt: 381.432
InChI Key: VCQSOJUEIVPGJN-UHFFFAOYSA-N
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Description

The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a structurally complex molecule featuring a pyrrolidine ring fused to an imidazolidine-2,4-dione core. The pyrrolidine moiety is substituted with a propanoyl group bearing a 2-methoxynaphthalen-1-yl substituent, which introduces significant steric bulk and electron-donating properties. The presence of the naphthyl group may enhance lipophilicity and binding affinity to hydrophobic protein pockets, making this compound of interest in drug discovery .

Properties

IUPAC Name

3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(25)23-11-10-15(13-23)24-20(26)12-22-21(24)27/h2-6,8,15H,7,9-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQSOJUEIVPGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (referred to as Compound A ) is a derivative of imidazolidine-2,4-dione that has garnered interest due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes:

  • An imidazolidine core
  • A pyrrolidine moiety
  • A methoxynaphthalene substitution

This structural diversity is believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit notable anticancer properties. For instance, compounds similar to Compound A have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line).

Table 1: Anticancer Activity of Imidazolidine Derivatives

CompoundCell LineConcentration (µM)Effect on Cell Viability (%)Reference
Compound AMDA-MB-231100Significant cytotoxic effect
IM-3MDA-MB-23110050% inhibition
IM-7Various50Induced hypotension

In a study evaluating the effects of various imidazolidine derivatives, Compound A demonstrated a significant reduction in cell viability at concentrations above 100 µM after 72 hours of incubation, suggesting its potential as an anticancer agent.

The mechanism through which Compound A exerts its effects appears to involve several pathways:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Migration : In vitro assays demonstrated that Compound A inhibited the migration of MDA-MB-231 cells, which is crucial for metastasis.
  • Endothelial Receptor Activation : Some studies suggest that related compounds may activate endothelial muscarinic receptors, leading to nitric oxide (NO) release, which can contribute to vasodilation and reduced peripheral resistance .

In Vitro Studies

A series of in vitro experiments were conducted using various concentrations of Compound A on the MDA-MB-231 cell line. The results indicated:

  • At 10 µM concentration, a 64.52% inhibition rate in cell migration was observed after 24 hours.
  • The cytotoxic effect was statistically significant at higher concentrations (p = 0.0079) after 72 hours .

Comparative Analysis with Other Compounds

Comparative studies with other thiazole derivatives indicated that while some derivatives exhibited lower cytotoxicity, Compound A maintained a favorable profile in both antiproliferative and anti-migratory activities. This highlights its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and synthetic differences between the target compound and related analogs:

Compound Name Key Substituents Synthesis Method Yield Notable Properties
Target Compound 2-Methoxynaphthalen-1-yl, propanoyl-pyrrolidin-3-yl Multi-step synthesis Unknown Hypothesized high lipophilicity; potential for CNS activity due to imidazolidine core
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate 1-Naphthyl, propargylamine, benzyl Domino reaction 92% High reactivity (electron-deficient alkyne); precursor for nitrogen heterocycles
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyrrole 2-Fluorophenyl, hydroxy-methylene Not specified Unknown Fluorine enhances metabolic stability; imidazo-pyrrole core may improve bioavailability

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